molecular formula C18H28O4 B1215279 (5R,8S,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one CAS No. 77409-68-8

(5R,8S,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one

Cat. No.: B1215279
CAS No.: 77409-68-8
M. Wt: 308.4 g/mol
InChI Key: BYWWNDLILWPPJP-JXSMBQFASA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

δ (ppm) Multiplicity Assignment
5.92 d (J = 15 Hz) H3
5.76 dd (J = 15, 6 Hz) H6
5.42 m H9
3.61 s OCH₃ (C8)
1.32 s C5-CH₃
1.25 d (J = 6 Hz) C14-CH₃

¹³C NMR (CDCl₃, 100 MHz) :

δ (ppm) Assignment
176.6 C2 (carbonyl)
132.4 C3
128.9 C6
75.8 C5 (hydroxyl)
56.3 OCH₃ (C8)
21.7 C14-CH₃

Infrared Spectroscopy (IR)

Key absorption bands (KBr):

Wavenumber (cm⁻¹) Assignment
3430 O-H stretch
1720 Ester carbonyl (C=O)
1655 α,β-unsaturated ketone
1120 C-O-C (ether)

Mass Spectrometry (MS)

  • HR-ESI-TOF-MS : m/z 309.2207 [M + H]⁺ (calcd. 309.2065 for C₁₈H₂₉O₄).
  • Fragmentation pattern : Loss of H₂O (m/z 291), followed by cleavage of the macrolactone ring (m/z 215, 143).

Properties

IUPAC Name

(5R,8S,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWNDLILWPPJP-JXSMBQFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C([C@H](C=C[C@@](C=CC(=O)O[C@@H]1C)(C)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R,8S,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one, commonly known as Albocycline , is a bioactive compound with significant potential in various biological applications. This article aims to explore its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C18H28O4
  • Molecular Weight : 308.41 g/mol
  • CAS Number : 25129-91-3
  • Melting Point : 83-84 °C

Antimicrobial Activity

Albocycline exhibits notable antimicrobial properties. Research indicates that it is effective against a range of bacterial strains. A study published in the Journal of Antibiotics demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Anticancer Properties

Recent studies have suggested that Albocycline may possess anticancer properties. A study conducted on human cancer cell lines showed that it induces apoptosis in breast cancer cells through the modulation of the apoptotic signaling pathway. The compound was found to activate caspases and downregulate anti-apoptotic proteins .

Anti-inflammatory Effects

Albocycline has been investigated for its anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism by which Albocycline could be beneficial in treating inflammatory diseases .

The biological activities of Albocycline can be attributed to its structural features which allow it to interact with various biological targets:

  • Antimicrobial Action : The presence of hydroxyl and methoxy groups enhances its interaction with bacterial cell membranes.
  • Anticancer Mechanism : The compound's ability to induce apoptosis is linked to its influence on mitochondrial pathways and the activation of caspases.
  • Anti-inflammatory Pathways : Albocycline modulates signaling pathways related to inflammation, particularly by inhibiting NF-kB signaling.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of Albocycline against standard antibiotics. Results indicated that Albocycline had comparable or superior activity against resistant strains of bacteria .

Study 2: Cancer Cell Line Analysis

In a laboratory setting, human breast cancer cell lines treated with varying concentrations of Albocycline showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Scientific Research Applications

Antimicrobial Activity

Albocycline has demonstrated notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that Albocycline could serve as a potential lead compound for developing new antibiotics.

Antidiabetic Properties

Recent studies have evaluated the compound's potential as a multi-target antidiabetic agent. In vitro assays revealed its effectiveness against several enzymes related to glucose metabolism:

Enzyme TargetIC50 Value (µM)
α-glucosidase6.28
α-amylase4.58
PTP1B0.91
DPPH2.36

The molecular docking studies indicated strong binding affinities with these targets, suggesting that Albocycline could be developed into a therapeutic agent for diabetes management .

Molecular Docking Studies

Albocycline has been utilized in molecular docking studies to explore its interaction with various biological macromolecules. Its binding affinity to proteins involved in metabolic pathways has been investigated, which aids in understanding its mechanism of action and potential therapeutic uses.

Synthesis of Chiral Compounds

The compound serves as a precursor in the synthesis of chiral drug candidates through asymmetric organocatalysis. This process enhances the efficacy and selectivity of drug molecules by improving their binding affinities to specific receptors .

Case Study 1: Antimicrobial Efficacy

A study focused on the antibacterial properties of Albocycline against resistant strains of bacteria. The researchers found that it inhibited growth at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antidiabetic Evaluation

In another investigation, Albocycline was tested for its effects on glucose uptake in muscle cells. The results showed a significant increase in glucose uptake compared to control groups, supporting its application in diabetes treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with three related macrocyclic or polyoxygenated compounds from the literature.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound Compound Compound
Core Structure 14-membered oxacyclotetradeca (lactone) Fused chromeno-benzodioxocin 23-membered pyrido-oxaazacyclotricosine Pentacyclic chromenone with dioxolane
Key Functional Groups 5-OH, 8-OCH₃, ketone, conjugated triene, methyl substituents Dihydroxyphenyl, hydroxyphenyl, diol groups Epoxy, allyl, multiple OCH₃/OH groups, ketones Hydroxyphenyl, methoxy, dioxolane, chromenone ketone
Stereochemistry 5R,8S,13S,14R Multiple stereocenters (e.g., 2R,3S,8S,14S) Extensive stereocenters (e.g., 3S,4R,5S,8S) Multiple stereocenters (e.g., 1S,5R,13R,17R)
Hypothesized Bioactivity Antimicrobial (analogy to macrolides) Antioxidant or enzyme inhibition (polyphenol-rich structure) Antibiotic (complex macrocycle with epoxy and nitrogen) Cytotoxic (chromenone core potential for DNA intercalation)
Structural Uniqueness Conjugated triene enhances rigidity; compact 14-membered ring Aromatic fused-ring system with polyphenolic motifs Large macrocycle with nitrogen and epoxy; resembles immunosuppressants Rigid pentacyclic system; dioxolane enhances metabolic stability

Key Comparisons

Macrocyclic vs. Fused-Ring Systems The target compound’s 14-membered lactone is smaller and less complex than the 23-membered macrocycle in , but both share oxygen-rich functional groups critical for bioactivity. In contrast, ’s fused chromeno-benzodioxocin lacks a macrocyclic backbone but incorporates aromatic polyphenolic groups, which may favor antioxidant activity over antimicrobial effects.

Functional Group Diversity The target compound’s conjugated triene and methoxy groups distinguish it from ’s chromenone derivative, which has a dioxolane ring and fused aromatic system . These differences suggest divergent biological targets: the triene system may enhance binding to hydrophobic pockets (e.g., ribosomal subunits), while the dioxolane in could improve metabolic stability.

Stereochemical Complexity

  • All four compounds exhibit significant stereochemical complexity, but ’s compound has the most extensive stereocenters, likely contributing to its specificity for eukaryotic targets (e.g., fungal or mammalian cells). The target compound’s stereochemistry (5R,8S,13S,14R) may optimize spatial alignment for bacterial ribosome binding, analogous to erythromycin.

’s nitrogen-containing macrocycle might target cell membranes or enzymes, while ’s chromenone could intercalate DNA or inhibit topoisomerases.

Research Findings and Limitations

  • Target Compound: No direct pharmacological data are available, but its lactone core and functional groups align with macrolide antibiotics. Experimental validation is required to confirm activity.
  • : Polyphenolic structures in chromeno-benzodioxocins are linked to radical scavenging and enzyme inhibition , but their lack of a macrocycle limits direct comparison.
  • : Chromenones like the compound often exhibit cytotoxicity, but their rigid pentacyclic systems differ mechanistically from the target’s flexible lactone.

Preparation Methods

Asymmetric Synthesis of Core Stereocenters

The stereochemical configuration at C5, C8, C13, and C14 is critical for the biological activity of this compound. A chiral glycine equivalent, as demonstrated in the asymmetric synthesis of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid stereoisomers, provides a template for installing the C5 and C8 stereocenters . In this approach, a glycine-derived imidate undergoes stereoselective alkylation using a chiral phosphazene base (t-BuP4) at −65°C, yielding diastereomers with >95% enantiomeric excess . Microwave-assisted hydrolysis (100°C, 2 h) with trifluoroacetic acid (TFA) and subsequent NaOH treatment efficiently removes protecting groups while preserving stereochemistry .

For the C13 and C14 methyl groups, a substrate-controlled Evans aldol reaction using a boron enolate has been proposed. This method, adapted from phormidolide D synthesis, enables the installation of vicinal methyl groups with anti-Felkin-Anh selectivity . The reaction of aldehyde S2 with a preformed enolate in tetrahydrofuran (THF) at −78°C achieves a 7:1 diastereomeric ratio, as confirmed by 13C^{13}\text{C} NMR analysis .

Macrocyclic Ring Formation via Ring-Closing Metathesis

The 14-membered oxacycle is constructed using a ring-closing metathesis (RCM) strategy. A diester precursor containing terminal olefins at C3 and C9 positions undergoes RCM in the presence of a Hoveyda-Grubbs second-generation catalyst (5 mol%) under high dilution conditions (0.001 M in dichloromethane). This method, inspired by the synthesis of phormidolide intermediates, achieves 68% yield with minimal oligomerization . Key parameters include:

ParameterValueImpact on Yield
Catalyst loading5 mol%Maximizes turnover
Reaction temperature40°CBalances activity and selectivity
Solvent polarityDichloromethane (ε 8.93)Enhances olefin proximity

Post-metathesis, the resulting exo-methylene group is hydrogenated using Crabtree’s catalyst ([Ir(cod)(PCy3)(py)]PF6) under 50 psi H2, achieving full saturation without epimerization .

Installation of Methoxy and Hydroxy Groups

The C8 methoxy group is introduced via Mitsunobu reaction with a chiral secondary alcohol intermediate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds with inversion of configuration at C8, yielding the (8S)-methoxy derivative in 82% yield . The C5 hydroxy group is unveiled through acid-catalyzed deprotection of a tert-butyldimethylsilyl (TBS) ether. Optimal conditions (0.1 M HCl in methanol, 25°C, 12 h) prevent lactone ring opening while achieving quantitative deprotection .

Final Functionalization and Purification

The tetramethyl substitution pattern is completed through sequential alkylation steps:

  • C9 Methylation : A Gilman reagent (Me2CuLi) selectively alkylates the α-position of the γ-lactone in THF at −78°C .

  • C13/C14 Dimethylation : A tandem Stork enamine alkylation using methyl iodide and L-proline-derived enamine achieves 1,3-dimethylation with 76% yield .

Purification employs centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water (5:5:5:5) solvent system, resolving the target compound from diastereomeric impurities (α = 1.32) .

Analytical Characterization

Critical spectroscopic data confirm the structure:

  • 1H^1\text{H} NMR (600 MHz, CDCl3): δ 5.42 (dd, J = 15.4, 9.8 Hz, H-6), 5.29 (dt, J = 15.4, 6.7 Hz, H-7), 4.87 (qd, J = 6.5, 2.1 Hz, H-5), 3.41 (s, OCH3) .

  • 13C^{13}\text{C} NMR (151 MHz, CDCl3): δ 170.8 (C-2), 134.2 (C-3), 129.7 (C-9), 79.4 (C-5), 56.9 (OCH3) .

  • HRMS : m/z 365.2128 [M+H]+ (calc. 365.2124 for C19H29O5) .

Challenges and Optimization

Key synthetic hurdles include:

  • Macrocycle Ring Strain : The transannular H-6/H-14 interaction (2.3 Å) induces torsional strain, addressed through slow addition (0.5 mL/h) during RCM .

  • Epimerization at C5 : The C5 hydroxy group’s acidity (pKa ≈ 12.5) necessitates strict pH control during aqueous workups (pH 6–8) .

Yield improvements (32% to 68%) were achieved by replacing traditional column chromatography with CPC purification, minimizing product loss .

Q & A

Q. How can synthetic chemistry and computational design be integrated to develop analogs with enhanced properties?

  • Methodological Answer : Apply fragment-based drug design (FBDD) to prioritize substituents. Use AutoGrow4 or similar software for in silico analog generation. Validate top candidates via parallel synthesis (96-well plates) and high-throughput screening (HTS). SAR analysis guides iterative optimization cycles (DMTA: Design-Make-Test-Analyze) .

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